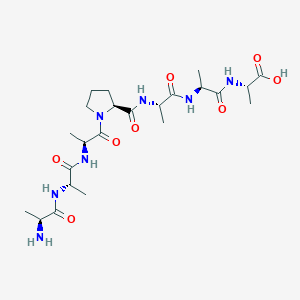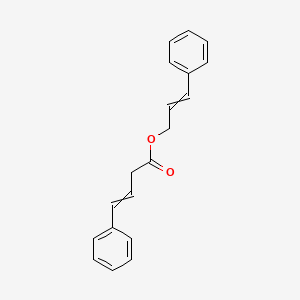![molecular formula C11H7Cl2F2NO3S B14500453 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile CAS No. 64728-75-2](/img/structure/B14500453.png)
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the ether linkage: This step involves the reaction of 2,2-dichloro-1,1-difluoroethanol with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the intermediate 4-(2,2-dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride.
Introduction of the nitrile group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the prop-2-enenitrile moiety, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Oxidation and reduction reactions: The nitrile group can be reduced to an amine, while the aromatic ring can undergo oxidation reactions.
Addition reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution reactions: Products include substituted sulfonyl derivatives.
Reduction reactions: Products include amines or reduced aromatic compounds.
Addition reactions: Products include various addition compounds depending on the electrophile used.
Scientific Research Applications
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl chloride
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Properties
CAS No. |
64728-75-2 |
|---|---|
Molecular Formula |
C11H7Cl2F2NO3S |
Molecular Weight |
342.1 g/mol |
IUPAC Name |
3-[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C11H7Cl2F2NO3S/c12-10(13)11(14,15)19-8-2-4-9(5-3-8)20(17,18)7-1-6-16/h1-5,7,10H |
InChI Key |
ZWJYCQXGXNMBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(Cl)Cl)(F)F)S(=O)(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


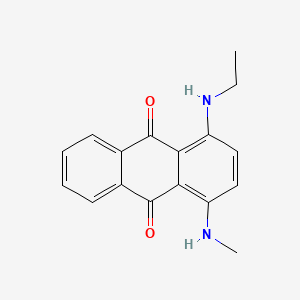
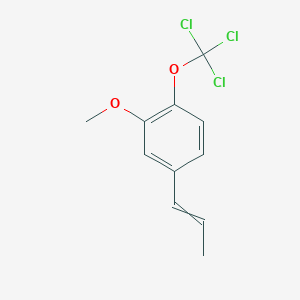
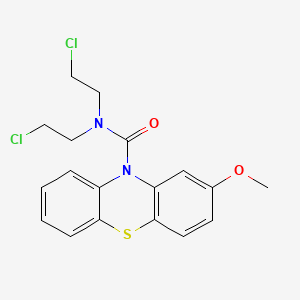
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
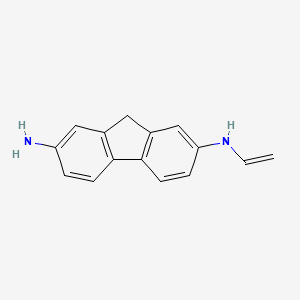
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
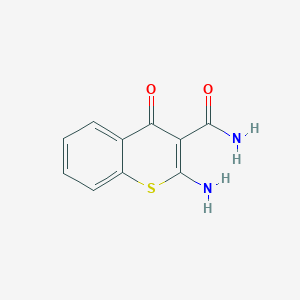

![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
